molecular formula C21H16Cl2N2O2 B11546165 4-(benzyloxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide

4-(benzyloxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide

Cat. No.: B11546165
M. Wt: 399.3 g/mol
InChI Key: WZGYGJNXVLCFAM-ZMOGYAJESA-N
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Description

4-(benzyloxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide is a chemical compound with a complex structure that includes benzyloxy and dichlorophenyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide typically involves the reaction of 4-(benzyloxy)benzohydrazide with 2,6-dichlorobenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazide derivatives.

    Substitution: The benzyloxy and dichlorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxybenzohydrazide oxides, while reduction could produce different hydrazide derivatives.

Scientific Research Applications

4-(benzyloxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzyloxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide is unique due to its specific combination of benzyloxy and dichlorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C21H16Cl2N2O2

Molecular Weight

399.3 g/mol

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-phenylmethoxybenzamide

InChI

InChI=1S/C21H16Cl2N2O2/c22-19-7-4-8-20(23)18(19)13-24-25-21(26)16-9-11-17(12-10-16)27-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,25,26)/b24-13+

InChI Key

WZGYGJNXVLCFAM-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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